molecular formula C17H15ClFN5O B14102448 5-((3-chlorophenyl)amino)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide

5-((3-chlorophenyl)amino)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14102448
M. Wt: 359.8 g/mol
InChI Key: LMPSLXDYHKDRAK-UHFFFAOYSA-N
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Description

5-((3-chlorophenyl)amino)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-chlorophenyl)amino)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the chlorophenyl and fluorophenyl groups, and the final coupling to form the carboxamide. Common reagents used in these reactions include azides, alkynes, and amines, with copper-catalyzed azide-alkyne cycloaddition (CuAAC) being a prominent method for triazole formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-((3-chlorophenyl)amino)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

5-((3-chlorophenyl)amino)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of 5-((3-chlorophenyl)amino)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and aromatic groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt key biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-((3-bromophenyl)amino)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-((3-chlorophenyl)amino)-N-(1-(4-methylphenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-((3-chlorophenyl)amino)-N-(1-(4-fluorophenyl)propyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-((3-chlorophenyl)amino)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H15ClFN5O

Molecular Weight

359.8 g/mol

IUPAC Name

5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H15ClFN5O/c1-10(11-5-7-13(19)8-6-11)20-17(25)15-16(23-24-22-15)21-14-4-2-3-12(18)9-14/h2-10H,1H3,(H,20,25)(H2,21,22,23,24)

InChI Key

LMPSLXDYHKDRAK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl

Origin of Product

United States

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